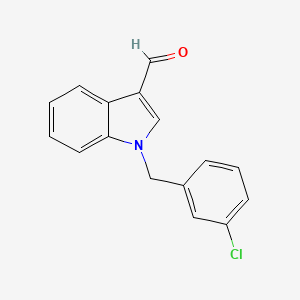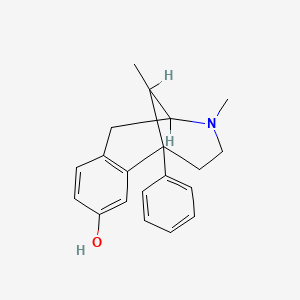
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3,11-dimethyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan is a synthetic compound belonging to the benzomorphan class of chemicals These compounds are known for their complex structures and potential pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzomorphan Core: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via Friedel-Crafts alkylation reactions.
Hydroxylation: The hydroxy group is added through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nitro compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan: Unique due to its specific arrangement of functional groups.
Other Benzomorphans: Compounds like 5-phenyl-2-methyl-6,7-benzomorphan and 9-methyl-2’-hydroxy-6,7-benzomorphan share structural similarities but differ in the positioning of functional groups.
Uniqueness: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan stands out due to its specific combination of phenyl, methyl, and hydroxy groups, which confer unique chemical and biological properties
Properties
CAS No. |
14578-59-7 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
10,13-dimethyl-1-phenyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H23NO/c1-14-19-12-15-8-9-17(22)13-18(15)20(14,10-11-21(19)2)16-6-4-3-5-7-16/h3-9,13-14,19,22H,10-12H2,1-2H3 |
InChI Key |
AUNUENZTLHCVBC-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
Related CAS |
14578-60-0 (hydrochloride) |
Synonyms |
eta-5-phenyl-9-methyl-2'-hydroxy-2-methyl-6- 7-benzomorphan GPA 1657 GPA 1657, (2R-(2alpha,6alpha,11S*))-isomer GPA 1657, (2R-(2alpha,6beta,11S*))-isomer GPA 1657, (2S-(2alpha,6alpha,11R*))-isomer GPA 1657, (2S-(2alpha,6alpha,11S*))-isomer GPA 1657, hydrochloride GPA 1657, hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer GPA 1657, hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer GPA-1657 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide](/img/structure/B1200422.png)
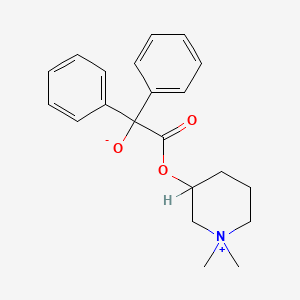

![2,3-Dioxabicyclo[2.2.1]heptane](/img/structure/B1200427.png)
![3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1200428.png)
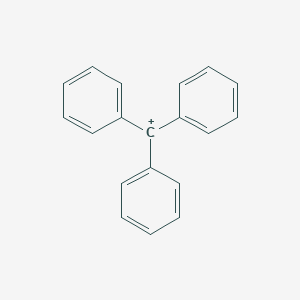
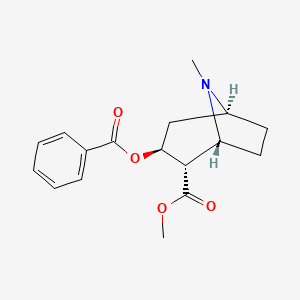
![5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1200437.png)
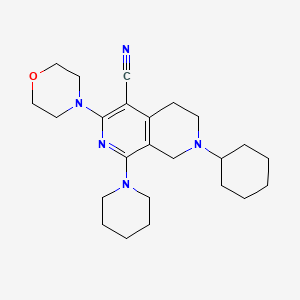
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)
![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)
